5-(Pentan-3-yl)furan-2-carboxylic acid 5-(Pentan-3-yl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17834761
InChI: InChI=1S/C10H14O3/c1-3-7(4-2)8-5-6-9(13-8)10(11)12/h5-7H,3-4H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

5-(Pentan-3-yl)furan-2-carboxylic acid

CAS No.:

Cat. No.: VC17834761

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

5-(Pentan-3-yl)furan-2-carboxylic acid -

Specification

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 5-pentan-3-ylfuran-2-carboxylic acid
Standard InChI InChI=1S/C10H14O3/c1-3-7(4-2)8-5-6-9(13-8)10(11)12/h5-7H,3-4H2,1-2H3,(H,11,12)
Standard InChI Key GSFFLIRVMHEMSY-UHFFFAOYSA-N
Canonical SMILES CCC(CC)C1=CC=C(O1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-(Pentan-3-yl)furan-2-carboxylic acid consists of a five-membered furan ring substituted with a carboxylic acid (-COOH) group at position 2 and a pentan-3-yl (-CH₂CH(CH₂CH₂CH₃)) group at position 5 (Fig. 1). The pentan-3-yl substituent introduces steric bulk and hydrophobicity, influencing solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄O₃
Molecular Weight182.22 g/mol (calc.)
Density~1.2–1.4 g/cm³ (est.)
Boiling Point250–300°C (est.)
LogP (Partition Coeff.)~2.5–3.5 (est.)

Estimates derived from structurally analogous furan derivatives .

The carboxylic acid group enables hydrogen bonding, enhancing interactions with biological targets, while the branched alkyl chain improves lipid solubility, potentially aiding membrane penetration .

Synthesis and Production Methods

Chemical Synthesis Pathways

Although direct synthetic routes for 5-(Pentan-3-yl)furan-2-carboxylic acid are sparsely documented, analogous methods for furan-carboxylic acids provide a framework:

  • Alkylation of Furan-2-carboxylic Acid:
    Furan-2-carboxylic acid reacts with pentan-3-yl halides (e.g., 3-bromopentane) under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF. This nucleophilic substitution introduces the pentan-3-yl group .

  • Hydrolysis of Ester Precursors:
    Methyl or ethyl esters of 5-substituted furan-2-carboxylic acids undergo alkaline hydrolysis (e.g., NaOH in methanol/water) to yield the carboxylic acid . For example, methyl 5-(pentan-3-yl)furan-2-carboxylate hydrolyzes to the target compound .

Biological Activities and Mechanisms

Antimicrobial Properties

Furan-carboxylic acids exhibit potent antimicrobial effects by disrupting microbial membranes or inhibiting extracellular polysaccharide production . In Escherichia coli and Pseudomonas collierea, trace concentrations (nmol/L) of furan-2-carboxylic acid analogs suppress swarming and swimming motility, critical for biofilm formation . The pentan-3-yl group in 5-(Pentan-3-yl)furan-2-carboxylic acid may enhance these effects by increasing lipophilicity and membrane affinity .

Enzyme Inhibition

The carboxylic acid group chelates metal ions in enzyme active sites. For instance, furan derivatives inhibit xanthine oxidase and acetylcholinesterase, suggesting potential therapeutic applications .

Industrial and Research Applications

Pharmaceutical Development

As a scaffold for drug design, the compound’s furan core is amenable to functionalization. Derivatives show promise as:

  • Antibacterial agents: Targeting Gram-negative pathogens via membrane disruption .

  • Antifungal agents: Disrupting ergosterol biosynthesis in Candida spp. .

Material Science

Furan-carboxylic acids serve as monomers for biodegradable polymers. The pentan-3-yl group could improve thermal stability in polyesters or polyamides .

Comparison with Structural Analogs

Table 2: Key Differences from Analogous Compounds

CompoundSubstituentLogPBioactivity
Furan-2-carboxylic acid-H at C50.8Moderate antimicrobial activity
5-(Hydroxymethyl)furan-2-carboxylic acid-CH₂OH at C50.2Enhanced solubility, weaker activity
5-(Pentan-3-yl)furan-2-carboxylic acid-CH₂CH(CH₂CH₂CH₃) at C53.1High membrane permeability, potent activity

The pentan-3-yl group’s hydrophobicity distinguishes it from polar analogs, enabling unique interactions in hydrophobic enzyme pockets .

Challenges and Future Directions

Current limitations include:

  • Synthetic Yield: Alkylation reactions often suffer from low regioselectivity.

  • Biological Data: In vivo toxicity and pharmacokinetic profiles remain unstudied.

Future research should prioritize:

  • Catalytic methods (e.g., Pd-catalyzed cross-coupling) for efficient synthesis.

  • High-throughput screening against drug-resistant pathogens.

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